molecular formula C21H22F2O8 B1397867 2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one CAS No. 430459-53-3

2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one

Cat. No. B1397867
CAS RN: 430459-53-3
M. Wt: 440.4 g/mol
InChI Key: LFIHRJXHCRUKGF-UHFFFAOYSA-N
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Description

“2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one” is a chemical compound with the CAS Number: 430459-53-3 . It has a molecular weight of 440.4 and its IUPAC name is 2,7-difluoro-3,6-bis((2-methoxyethoxy)methoxy)-9H-xanthen-9-one .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 536.3±50.0 °C and a predicted density of 1.316±0.06 g/cm3 . It is a solid at room temperature .

Scientific Research Applications

Antiviral Agents

Polycyclic aromatic compounds, including xanthenes, have been explored for their antiviral properties. A study by Carr et al. (1976) on bis-basic-substituted polycyclic aromatic compounds revealed the broad-spectrum antiviral activity of various xanthenes when administered orally or subcutaneously, indicating their potential as antiviral agents (Carr et al., 1976).

Organic Chemistry and Synthesis

The oxidative addition reactions on rhodium complexes with xanthene derivatives, as researched by Uchimura et al. (2007), showcase the importance of xanthenes in the development of catalytic processes and synthesis of complex molecules (Uchimura et al., 2007). Similarly, Han and Bárány (1997) discussed novel S-Xanthenyl protecting groups for cysteine in peptide synthesis, highlighting xanthene's role in the field of organic chemistry and peptide research (Han & Bárány, 1997).

Materials Science

In materials science, Lal et al. (1999) described the use of Bis(2-methoxyethyl)aminosulfur trifluoride for converting alcohols to alkyl fluorides, showcasing the compound's utility in materials processing and synthesis (Lal et al., 1999). Water-soluble polyfluorenes, as investigated by Oh et al. (2010), act as interfacial layers in organic solar cells, demonstrating the application of xanthene derivatives in enhancing the performance of renewable energy technologies (Oh et al., 2010).

Fluorescence and Imaging

Xanthenes have also been employed in the development of fluorescence probes for detecting reactive oxygen species, as explored by Setsukinai et al. (2003). These compounds facilitate the study of biological systems and contribute to our understanding of cellular processes (Setsukinai et al., 2003).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2,7-difluoro-3,6-bis(2-methoxyethoxymethoxy)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2O8/c1-25-3-5-27-11-29-19-9-17-13(7-15(19)22)21(24)14-8-16(23)20(10-18(14)31-17)30-12-28-6-4-26-2/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIHRJXHCRUKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCOC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C2=O)F)OCOCCOC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A cloudy solution of 8 (2.4 g, 9.1 mmol) in dry THF (50 mL) was treated with sodium hydride (1.1 g, 45.8 mmol) at 0° C. under an Ar atmosphere. The mixture was stirred at 0° C. for 30 min and then 2-methoxyethoxymethyl chloride (5.2 mL, 45.8 mmol) was added. The mixture was stirred at 0° C. for an additional 30 min and then warmed to room temperature overnight. The reaction mixture was cooled to 0° C., quenched with 1M citric acid (50 mL), and then extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo. The crude product was purified by flash column chromatography, eluting with CH2Cl2/hexane/EtOAc=1:1:0.4 to yield 2.6 g (65%) of 9 as a white solid. Rf=0.47 (in CH2Cl2/hexane/EtOAc=1:1:0.4); 1H NMR (300 MHz, CDCl3) δ7.91 (d, 2H, J=10.6 Hz), 7.28 (d, 2H, J=6.5 Hz), 5.46 (s, 4H), 3.91 (m, 4H), 3.60 (m, 4H), 3.39 (s, 6H); 13C NMR (75 MHz, CDCl3) 6174.4, 153.3, 153.2, 151.4, 151.0, 150.9, 148.2, 115.2, 115.1, 111.8, 111.6, 104.8, 94.2, 71.3, 68.6, 59.0; 19F NMR (282 MHz, CDCl3) δ −137.0 (dd, 2 F); mass spectrum, calculated for C21H22F2O8 (MH+) 441.1, Found 441.0.
Name
8
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one
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2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one
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Reactant of Route 6
2,7-Difluro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one

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